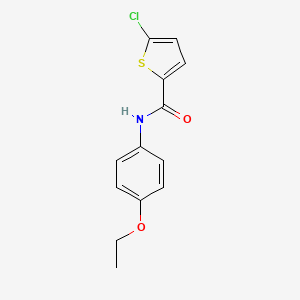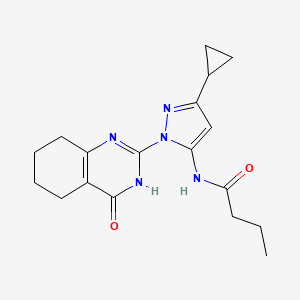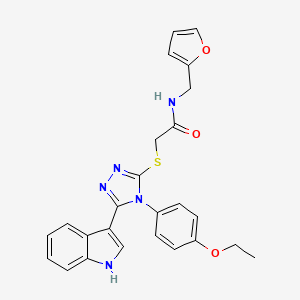![molecular formula C15H15F3N2O2 B3020238 N-(1-cyanocyclobutyl)-2-[2-(trifluoromethyl)phenoxy]propanamide CAS No. 1311486-37-9](/img/structure/B3020238.png)
N-(1-cyanocyclobutyl)-2-[2-(trifluoromethyl)phenoxy]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclobutyl)-2-[2-(trifluoromethyl)phenoxy]propanamide, also known as CP-945,598, is a small molecule drug that is used in scientific research. It belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which are used to study the role of the endocannabinoid system in various physiological processes.
Wirkmechanismus
The mechanism of action of N-(1-cyanocyclobutyl)-2-[2-(trifluoromethyl)phenoxy]propanamide involves the inhibition of the FAAH enzyme, which is responsible for breaking down endocannabinoids such as anandamide. By blocking FAAH, this compound increases the levels of endocannabinoids in the body, which can then activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in various studies. These include analgesic (pain-relieving), anti-inflammatory, anxiolytic (anti-anxiety), and antidepressant effects. It has also been shown to improve memory and cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using N-(1-cyanocyclobutyl)-2-[2-(trifluoromethyl)phenoxy]propanamide in lab experiments is its potency and selectivity as a FAAH inhibitor. This allows researchers to study the role of the endocannabinoid system in various physiological processes with greater precision. However, one limitation of using this compound is that it may have off-target effects on other enzymes or receptors in the body, which could complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on N-(1-cyanocyclobutyl)-2-[2-(trifluoromethyl)phenoxy]propanamide and the endocannabinoid system. These include:
1. Studying the effects of this compound on different types of pain, such as neuropathic pain or inflammatory pain.
2. Investigating the potential of this compound as a treatment for anxiety and depression.
3. Exploring the effects of this compound on other physiological processes, such as appetite regulation or immune function.
4. Developing more potent and selective FAAH inhibitors that can be used in clinical trials for various conditions.
5. Investigating the role of the endocannabinoid system in various disease states, such as cancer or neurodegenerative disorders.
In conclusion, this compound is a potent and selective FAAH inhibitor that is used in scientific research to study the role of the endocannabinoid system in various physiological processes. It has shown promise in producing analgesic, anti-inflammatory, anxiolytic, and antidepressant effects, and has potential for future research in various areas.
Synthesemethoden
The synthesis of N-(1-cyanocyclobutyl)-2-[2-(trifluoromethyl)phenoxy]propanamide involves the reaction of 1-cyanocyclobutylamine with 2-(trifluoromethyl)phenol in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then coupled with 2-chloropropanoic acid to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclobutyl)-2-[2-(trifluoromethyl)phenoxy]propanamide is used in scientific research to study the role of the endocannabinoid system in various physiological processes. It is a potent and selective FAAH inhibitor, which means it blocks the breakdown of endocannabinoids by the FAAH enzyme. This leads to an increase in the levels of endocannabinoids such as anandamide, which can then activate cannabinoid receptors in the body.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclobutyl)-2-[2-(trifluoromethyl)phenoxy]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O2/c1-10(13(21)20-14(9-19)7-4-8-14)22-12-6-3-2-5-11(12)15(16,17)18/h2-3,5-6,10H,4,7-8H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXZOYLETCFHHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCC1)C#N)OC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3020164.png)
![(E)-[1-amino-2-(4-chlorobenzenesulfonyl)ethylidene]amino 2,2,2-trifluoroacetate](/img/structure/B3020165.png)
![3-(2,4-dichlorophenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3020169.png)
![2-(4-ethoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B3020171.png)

![N-(4-fluorophenyl)-2-[1-(2-fluoropyridin-4-yl)-N-(propan-2-yl)formamido]acetamide](/img/structure/B3020176.png)
![MEthyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-(trifluoroacetamido)hexanoate](/img/structure/B3020177.png)
